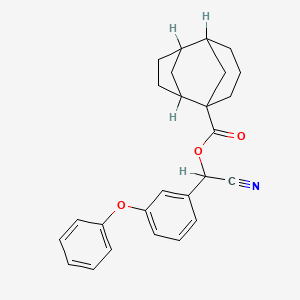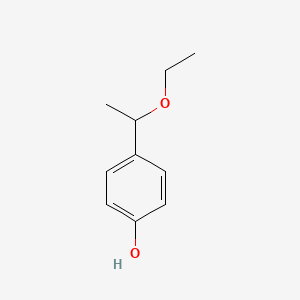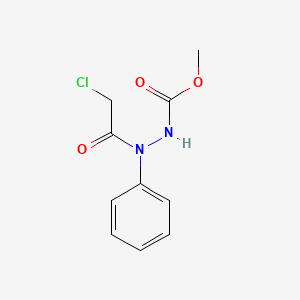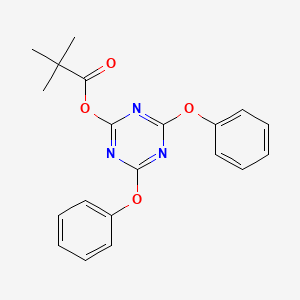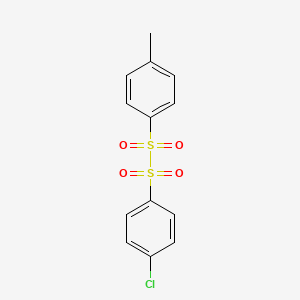
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hepta-3,5-dien-1-yl chain with a keto group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate typically involves the reaction of appropriate phosphonate esters with suitable alkenyl or alkynyl precursors. One common method involves the Horner-Wadsworth-Emmons reaction, where a phosphonate ester reacts with an aldehyde or ketone under basic conditions to form the desired product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Horner-Wadsworth-Emmons reactions with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Hydroxylated phosphonate compounds.
Substitution: Various substituted phosphonate esters.
Applications De Recherche Scientifique
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2-oxoheptyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate
Uniqueness
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential for various applications. This structural feature differentiates it from other similar phosphonate compounds, making it valuable in specific synthetic and research contexts .
Propriétés
| 90481-87-1 | |
Formule moléculaire |
C9H15O4P |
Poids moléculaire |
218.19 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C9H15O4P/c1-4-5-6-7-9(10)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 |
Clé InChI |
DJCCGIMMXIWAHU-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


